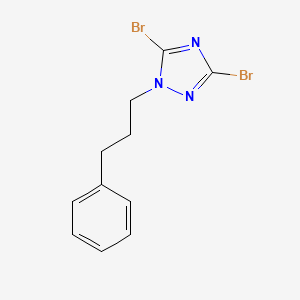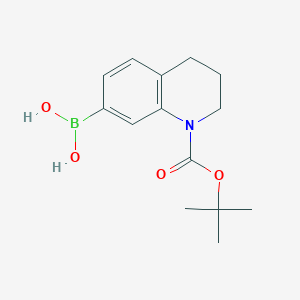![molecular formula C50H57F6IrN2P2- B6330680 Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate CAS No. 1019853-01-0](/img/structure/B6330680.png)
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly active iridium(I) complex used for catalytic hydrogen isotope exchange . It is also known by its CAS number 1019853-01-0 .
Molecular Structure Analysis
The molecular formula of this compound is C50H57F6IrN2P2 . The InChI key is AHAWFMQPUNARRA-JXNOXZOESA-N . It has a molecular weight of 1054.175g/mol . The structure includes a 1,5-cyclooctadiene, a tribenzylphosphine, and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene coordinated to an iridium(I) center, and a hexafluorophosphate as the counterion .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s known that iridium complexes are often used as catalysts in various chemical reactions, including hydrogen isotope exchange .Physical and Chemical Properties Analysis
The compound appears as red crystals . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Wissenschaftliche Forschungsanwendungen
Comparative Study of Electronic and Steric Properties
The synthesis and characterization of rhodium(I) and iridium(I) complexes, including those with cyclooctadiene (COD), have been described. These complexes enable valuable comparisons of steric and electronic properties of related ligand classes, contributing to understanding the behavior of tribenzylphosphine iridium complexes (Brill et al., 2015).
Catalytic Applications in Hydrogenation Reactions
Cationic iridium complexes with imidazol-2-ylidene ligands have been employed as catalysts for transfer hydrogenation reactions, demonstrating their activity in converting various unsaturated substrates (Hillier et al., 2001).
Versatility in Iridium Chemistry and Catalysis
The versatility of cyclooctadiene ligands in iridium chemistry is highlighted, particularly in the transformation of the 1,5-cyclooctadiene iridium(I) complex into compounds with various coordination modes. These reactions include C-H activation and oxidative additions, showcasing the potential of iridium complexes in catalytic applications (Martín et al., 2003).
C-H Functionalization in Competition Reactions
The assessment of a similar iridium(I) complex in the deuteration of phenyl rings demonstrates its effectiveness in hydrogen isotope exchange (HIE) reactions, providing insights into regioselectivity in transition-metal-catalyzed functionalization processes (Valero et al., 2020).
Synthesis and Catalytic Dehydrogenation Applications
A direct synthetic route to cationic N-heterocyclic carbene (NHC) complexes of iridium has been developed, highlighting their application in the catalytic dehydrogenation of cyclooctadiene. This method offers insights into NHC incorporation in rhodium and iridium catalyzed reactions, with implications for their stability and selectivity in various catalytic processes (Hintermair et al., 2008).
Imine Hydrogenation
The effectiveness of iridium complexes, including [Ir(PBz3)2(COD)]PF6, as catalyst precursors in the hydrogenation of specific imines has been demonstrated, providing a basis for understanding their catalytic mechanisms in similar reactions (Landaeta et al., 2006).
Eigenschaften
InChI |
InChI=1S/C21H24N2.C21H21P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H,16-18H2;1-2,7-8H,3-6H2;;/q;;;-1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWFMQPUNARRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57F6IrN2P2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)



